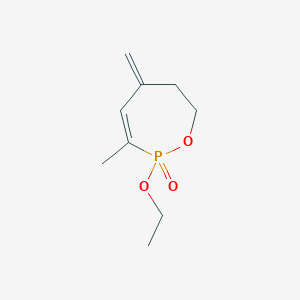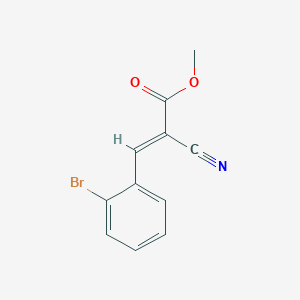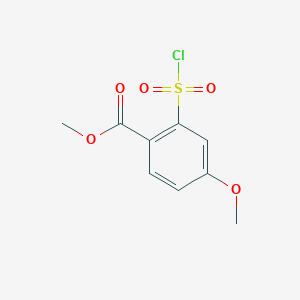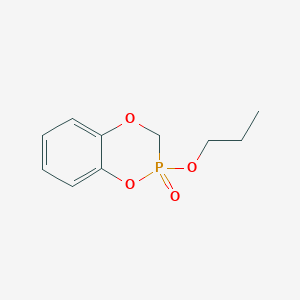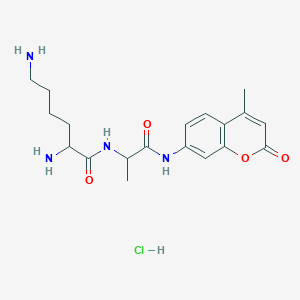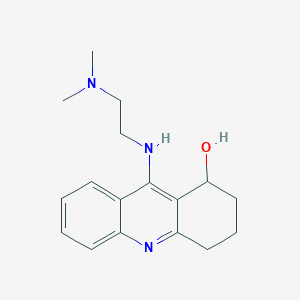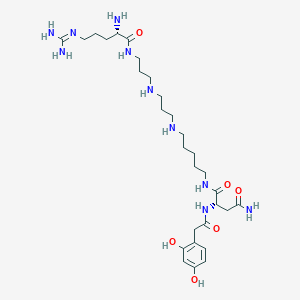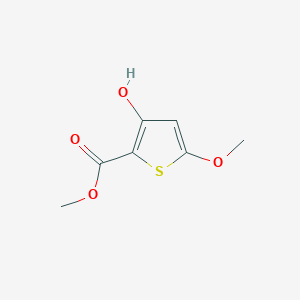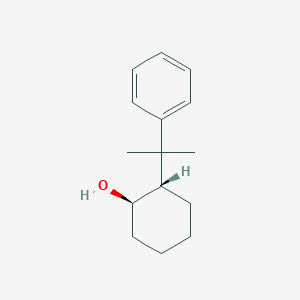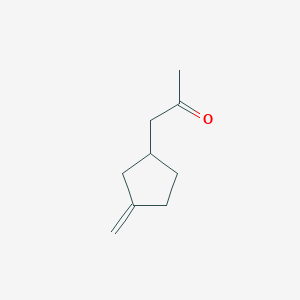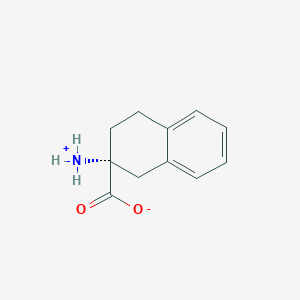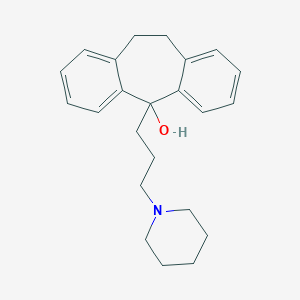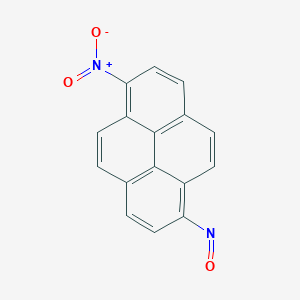
1-Nitro-6-nitrosopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-6-nitrosopyrene (1-NP) is a polycyclic aromatic hydrocarbon (PAH) that is formed as a result of incomplete combustion of organic matter. It is a potent mutagen and carcinogen, and has been identified as a major environmental pollutant.
Wirkmechanismus
The mechanism of action of 1-Nitro-6-nitrosopyrene involves its activation by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and cause mutations. The reactive intermediates can also generate reactive oxygen species, which can damage cellular components and initiate signaling pathways that lead to cancer.
Biochemische Und Physiologische Effekte
1-Nitro-6-nitrosopyrene has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. It can also activate signaling pathways that are involved in cell proliferation, survival, and apoptosis. In animal studies, 1-Nitro-6-nitrosopyrene has been shown to induce lung tumors and liver tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Nitro-6-nitrosopyrene in lab experiments is that it is a well-characterized compound with known mutagenic and carcinogenic properties. This makes it a useful tool for studying the mechanisms of PAH-induced carcinogenesis. One limitation is that 1-Nitro-6-nitrosopyrene is a potent carcinogen, and therefore requires careful handling and disposal to minimize exposure to researchers.
Zukünftige Richtungen
Future research on 1-Nitro-6-nitrosopyrene should focus on identifying the specific mechanisms by which it induces DNA damage and inflammation. This could lead to the development of targeted therapies for preventing or treating PAH-induced cancer. Additionally, studies should be conducted to determine the effects of 1-Nitro-6-nitrosopyrene on different cell types and tissues, as well as its interactions with other environmental pollutants. Finally, research should be conducted to identify safer alternatives to 1-Nitro-6-nitrosopyrene for use in lab experiments.
Synthesemethoden
1-Nitro-6-nitrosopyrene can be synthesized by the reaction of 1-nitropyrene with nitrous acid. The reaction takes place in an acidic medium and generates nitric oxide and 1-Nitro-6-nitrosopyrene. The yield of the reaction is influenced by the concentration of nitrous acid and the reaction time.
Wissenschaftliche Forschungsanwendungen
1-Nitro-6-nitrosopyrene has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound for studying the mechanisms of PAH-induced carcinogenesis. 1-Nitro-6-nitrosopyrene has been shown to induce DNA damage, oxidative stress, and inflammation, which are all implicated in the development of cancer.
Eigenschaften
CAS-Nummer |
101043-65-6 |
|---|---|
Produktname |
1-Nitro-6-nitrosopyrene |
Molekularformel |
C16H8N2O3 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
1-nitro-6-nitrosopyrene |
InChI |
InChI=1S/C16H8N2O3/c19-17-13-7-3-9-2-6-12-14(18(20)21)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H |
InChI-Schlüssel |
WWKLDZDOXNNLAM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
Andere CAS-Nummern |
101043-65-6 |
Synonyme |
1-nitro-6-nitrosopyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



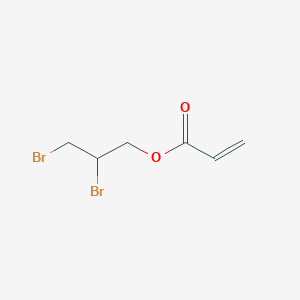
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
